

# Application Notes and Protocols: Indocyanine Green (ICG) for In Vivo Imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sembl*

Cat. No.: *B610780*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction to Indocyanine Green (ICG)

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that is widely used as a contrast agent in various in vivo imaging applications.<sup>[1][2][3]</sup> Approved by the FDA, ICG has a well-established safety profile.<sup>[4]</sup> When administered intravenously, ICG rapidly binds to plasma proteins, primarily albumin, which confines it to the vascular system.<sup>[2][4][5]</sup> Its clearance is almost exclusively handled by the liver, with a short half-life of approximately 3 to 4 minutes in humans.<sup>[2]</sup>

The optical properties of ICG make it particularly suitable for deep tissue imaging. It has a peak spectral absorption at around 800 nm and emits fluorescence in the 750 nm to 950 nm range.<sup>[2][3]</sup> This NIR window allows for greater penetration of light through biological tissues compared to visible light.

## Mechanism of Action and Biodistribution

Upon intravenous injection, ICG quickly binds to plasma proteins, which keeps it within the circulatory system.<sup>[2][4][5]</sup> Its accumulation in tumors is largely attributed to the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors lead to the passive accumulation of ICG-protein complexes in the tumor interstitium. The fluorescence within tumor tissues is primarily localized in the vascular interstitial space.<sup>[1]</sup>



[Click to download full resolution via product page](#)

## Mechanism of ICG accumulation in tumors.

## Applications in In Vivo Imaging

ICG is a versatile tool with numerous applications in both preclinical research and clinical practice:

- Tumor Imaging and Resection: ICG aids in the visualization of tumors and their margins, facilitating more precise surgical resection.
- Perfusion Assessment: It is used to assess blood flow and tissue viability in various surgical procedures, which can help reduce complications like anastomotic leaks.[6]
- Sentinel Lymph Node (SLN) Mapping: ICG is employed to identify SLNs for biopsy in cancer staging, particularly in breast and gastrointestinal cancers.[7][8][9]
- Angiography: It is used for ophthalmic and cerebral angiography to visualize blood vessels. [2]

# Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies using ICG for *in vivo* imaging.

Table 1: Preclinical ICG Dosing and Tumor-to-Background Ratios (TBR) in Mouse Models

| Mouse Model                     | ICG Dose (mg/kg)   | Administration Route | Imaging Time Post-Injection | Peak Tumor-to-Background Ratio (TBR) | Reference |
|---------------------------------|--------------------|----------------------|-----------------------------|--------------------------------------|-----------|
| Colitis-associated Colon Cancer | Not Specified      | Intravenous          | 1 hour                      | Sufficient for visualization         | [1]       |
| Flank Tumor                     | 0.1 - 1.0          | Intravenous          | 15 - 60 minutes             | Dose-dependent increase              | [10]      |
| S180 Sarcoma                    | 1.0, 2.0, 4.0      | Intravenous          | 24 hours                    | Dose-dependent increase              | [11]      |
| Footpad Cancer                  | 0.5, 1.0, 2.0, 5.0 | Intravenous          | 12 hours                    | 1.7 - 5.2                            | [2]       |
| 4T1 Breast Cancer               | 1.0, 8.0           | Intravenous          | 24 - 72 hours               | ~3.5 - 3.8                           | [3]       |
| Glioblastoma                    | 2.5, 5.0           | Intravenous          | 3 hours                     | ~2.5 - 3.0                           | [12]      |

Table 2: Clinical ICG Dosing for Sentinel Lymph Node (SLN) Mapping

| Cancer Type             | ICG Dose             | Administration Route     | Imaging Time Post-Injection | Detection Rate | Reference |
|-------------------------|----------------------|--------------------------|-----------------------------|----------------|-----------|
| Breast Cancer           | 5 mg (2 ml)          | Intradermal (areolar)    | >10 minutes                 | 89%            | [7]       |
| Gastrointestinal Cancer | 0.5% solution (2 ml) | Subserosal (peritumoral) | Immediately                 | 88.5% - 90.9%  |           |

## Experimental Protocols

# Preclinical Protocol: Tumor Imaging in a Mouse Xenograft Model

This protocol outlines a general procedure for *in vivo* fluorescence imaging of subcutaneous tumors in mice using ICG.

## Materials:

- Indocyanine Green (ICG) powder
- Sterile water for injection or Phosphate-Buffered Saline (PBS)
- Tumor-bearing mice (e.g., with subcutaneous xenografts)
- *In vivo* imaging system (e.g., IVIS Spectrum) with appropriate NIR filters
- Anesthesia system (isoflurane)
- Syringes and needles for intravenous injection

## Procedure:

- ICG Preparation: Prepare a fresh solution of ICG by dissolving the powder in sterile water or a 1:4 water:PBS solution to the desired concentration (e.g., 0.1 to 0.4 mg/mL).[\[10\]](#)[\[11\]](#)
- Animal Preparation: Anesthetize the mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).[\[13\]](#) If necessary, shave the area over the tumor to reduce light scatter and absorption.
- ICG Administration: Inject the prepared ICG solution intravenously via the tail vein. The typical dose ranges from 0.1 to 8 mg/kg.[\[2\]](#)[\[3\]](#)[\[10\]](#)[\[11\]](#)
- In Vivo Imaging:
  - Place the anesthetized mouse in the imaging chamber.
  - Acquire images at various time points post-injection (e.g., 15 min, 30 min, 1h, 6h, 12h, 24h) to determine the optimal imaging window.

- IVIS Spectrum Settings:
  - Excitation Filter: 710-760 nm[[13](#)]
  - Emission Filter: 810-875 nm[[13](#)]
  - Exposure Time: Use the "Auto" setting for initial optimization.[[6](#)][[14](#)]
  - F-stop: A lower F-stop can be used to increase light collection for weak signals.[[14](#)]
- Data Analysis:
  - Use the imaging system's software to draw regions of interest (ROIs) over the tumor and adjacent normal tissue (background).
  - Calculate the average fluorescence intensity for each ROI.
  - Determine the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

## Preclinical ICG Imaging Workflow

[Click to download full resolution via product page](#)

Preclinical ICG imaging workflow.

## Clinical Protocol: Sentinel Lymph Node Mapping in Breast Cancer

This protocol provides a general overview of ICG-based SLN mapping in a clinical setting. This procedure should only be performed by qualified medical professionals.

**Materials:**

- Sterile ICG (e.g., 25 mg vial)
- Sterile water for injection (10 mL)
- Syringes and needles
- NIR fluorescence imaging system cleared for surgical use

**Procedure:**

- ICG Reconstitution: Reconstitute a 25 mg vial of ICG with 10 mL of sterile water to obtain a 2.5 mg/mL solution.
- Patient Preparation: The patient is prepared for surgery according to standard procedures.
- ICG Administration: Inject a total of 2 mL (5 mg) of the ICG solution intradermally at 1-4 sites in the periareolar region.
- Massage: Gently massage the injection site for approximately 5 minutes to facilitate lymphatic uptake.
- Fluorescence Imaging:
  - After a waiting period of at least 10 minutes, use the NIR imaging system to visualize the fluorescent lymphatic channels and sentinel lymph nodes in the axilla.[\[7\]](#)
  - The surgeon can then make an incision and use the real-time fluorescence guidance to identify and excise the SLNs.
- Node Confirmation: The excised nodes are confirmed to be sentinel nodes by their fluorescence.

## Conclusion

Indocyanine green is a valuable and versatile contrast agent for a wide range of in vivo imaging applications. Its favorable optical properties, well-understood mechanism of action, and

established safety profile make it an indispensable tool for both preclinical research and clinical practice. The protocols and data provided here serve as a guide for the effective use of ICG in tumor imaging and surgical guidance. Researchers and clinicians should optimize these protocols for their specific models and applications to achieve the best results.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fluorescence tumor imaging by i.v. administered indocyanine green in a mouse model of colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Indocyanine Green for Intraoperative Fluorescent Image-Guided Localization of Lung Cancer; Analysis Based on Solid Component of Lung Nodule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study on setting standards for near-infrared fluorescence-image guided surgery (NIRFGS) time lapse monitoring based on preoperative liver function assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. extranet.fredhutch.org [extranet.fredhutch.org]
- 7. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
- 8. Tumor Accumulation and Off-Target Biodistribution of an Indocyanine-Green Fluorescent Nanotracer: An Ex Vivo Study on an Orthotopic Murine Model of Breast Cancer [mdpi.com]
- 9. Frontiers | Tumor-Background Ratio is an effective method to identify tumors and false-positive nodules in indocyanine-green navigation surgery for pediatric liver cancer [frontiersin.org]
- 10. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]

- 12. researchgate.net [researchgate.net]
- 13. research.charlotte.edu [research.charlotte.edu]
- 14. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Indocyanine Green (ICG) for In Vivo Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610780#compound-for-in-vivo-imaging-techniques\]](https://www.benchchem.com/product/b610780#compound-for-in-vivo-imaging-techniques)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)